N-(4-ethylphenyl)-2-methylfuran-3-carboxamide
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Overview
Description
N-(4-ethylphenyl)-2-methylfuran-3-carboxamide is an organic compound that belongs to the class of carboxamides It features a furan ring substituted with a methyl group at the 2-position and a carboxamide group at the 3-position, along with a 4-ethylphenyl group attached to the nitrogen atom of the carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-methylfuran-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methylfuran-3-carboxylic acid with 4-ethylphenylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an anhydrous solvent like dichloromethane at room temperature, yielding the desired carboxamide product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reagent concentrations can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of furanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(4-ethylphenyl)-2-methylfuran-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(4-ethylphenyl)butanamide: Similar structure but with a butanamide group instead of a furan ring.
N-(4-methylphenyl)-2-methylfuran-3-carboxamide: Similar structure but with a methyl group on the phenyl ring instead of an ethyl group.
Uniqueness
N-(4-ethylphenyl)-2-methylfuran-3-carboxamide is unique due to the presence of both the furan ring and the 4-ethylphenyl group. This combination imparts specific chemical and physical properties that can be advantageous in certain applications, such as increased stability or specific reactivity patterns .
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C14H15NO2/c1-3-11-4-6-12(7-5-11)15-14(16)13-8-9-17-10(13)2/h4-9H,3H2,1-2H3,(H,15,16) |
InChI Key |
QXTGOYGTLRNKFX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(OC=C2)C |
Origin of Product |
United States |
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